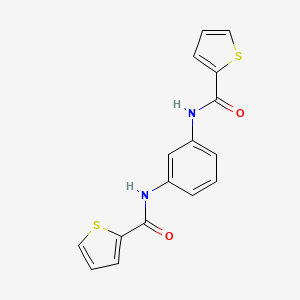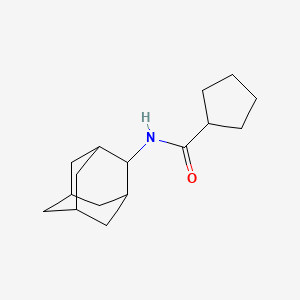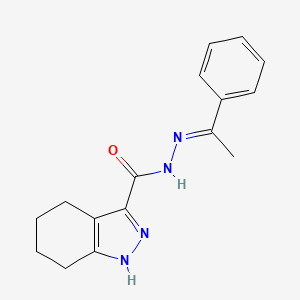![molecular formula C21H26N2O2 B5716183 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716183.png)
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide, also known as A-401, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
作用机制
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide exerts its therapeutic effects through various mechanisms of action. In cancer research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide inhibits the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. In cancer research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide induces apoptosis and inhibits angiogenesis. In inflammation research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide reduces the production of pro-inflammatory cytokines. In neurological disorder research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide reduces oxidative stress and inflammation.
实验室实验的优点和局限性
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has several advantages for lab experiments, including its high purity and stability. However, there are limitations to its use, including its low solubility in water and its potential toxicity.
未来方向
There are several future directions for the research of 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide. In cancer research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide could be further studied for its potential use in combination with other chemotherapeutic agents. In inflammation research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide could be studied for its potential use in treating chronic inflammatory diseases. In neurological disorder research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide could be studied for its potential use in treating neurodegenerative diseases.
Conclusion:
In conclusion, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic benefits of 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide.
合成方法
The synthesis of 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide involves the reaction of 4-isopropoxybenzoyl chloride with 4-(1-piperidinyl)aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide in its pure form.
科学研究应用
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and neurological disorders. In cancer research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-(4-piperidin-1-ylphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16(2)25-20-12-6-17(7-13-20)21(24)22-18-8-10-19(11-9-18)23-14-4-3-5-15-23/h6-13,16H,3-5,14-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEYHKDLHVLGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)


![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)

![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)

![N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5716172.png)
![N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5716173.png)
![2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5716180.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5716203.png)
![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)
![4-{[(4-chlorophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5716213.png)